molecular formula C8H11BrN2 B11717812 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B11717812
M. Wt: 215.09 g/mol
InChI Key: CNAFKWCKNBWOQL-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS# 1174645-20-5) is a brominated derivative of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold, which is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery . This compound has a molecular formula of C7H9BrN2 and a molecular weight of 201.06400 . The bromine substituent at the 6-position makes it a versatile and valuable synthetic intermediate for further functionalization through metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the creation of diverse chemical libraries . The pyrrolo[1,2-a]pyrazine scaffold is a biologically active structure that incorporates both pyrrole and pyrazine rings . Compounds based on this framework have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, and antitumor effects . Research indicates that pyrrolo[1,2-a]pyrazine derivatives, in particular, show pronounced antibacterial, antifungal, and antiviral activities . Furthermore, this and related heterocyclic scaffolds are present in several marketed drugs and are actively investigated as kinase inhibitors, such as interleukin-1 receptor associated kinase 4 (IRAK4) and fibroblast growth factor receptor (FGFR) inhibitors, for potential therapeutic applications in areas like acute myeloid leukemia (AML) . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H11BrN2/c1-6-5-11-7(4-10-6)2-3-8(11)9/h2-3,6,10H,4-5H2,1H3

InChI Key

CNAFKWCKNBWOQL-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC=C2Br)CN1

Origin of Product

United States

Preparation Methods

Solvent Systems

  • Dichloromethane (DCM) and acetonitrile are favored for bromination due to their inertness and ability to dissolve polar intermediates.

  • Methanol and ethanol are optimal for hydrogenation, as they facilitate hydrogen solubility and catalyst activity.

Temperature and Time

  • Bromination proceeds efficiently at reflux temperatures (76–80°C) in CCl₄.

  • Hydrogenation requires room temperature to prevent over-reduction or decomposition.

Analytical Characterization

Post-synthesis, the compound is characterized via:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 2.54 (s, 3H, CH₃), 3.82–4.10 (m, 4H, ring CH₂), 7.37–7.46 (m, 2H, aromatic H).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 215.09 (C₈H₁₁BrN₂), confirming the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Peaks at 680 cm⁻¹ (C-Br stretch) and 1550 cm⁻¹ (C=N stretch).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at positions 5 or 7 is minimized by using electron-withdrawing protecting groups (e.g., tert-butoxycarbonyl) on the pyrazine nitrogen. These groups direct electrophilic attack to position 6, as demonstrated in US20100197668A1.

Purification Difficulties

The product’s polarity necessitates flash chromatography with gradients of ethyl acetate/hexanes (1:6) to separate it from unreacted starting material or diastereomers .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom at position 6 acts as a good leaving group , enabling substitution reactions:

  • Nucleophilic aromatic substitution : The fused bicyclic system directs incoming nucleophiles to positions adjacent to the bromine.

  • Cross-coupling : Potential for transition-metal-catalyzed reactions (e.g., Suzuki, Heck) given the bromine’s reactivity.

Table: Reaction Conditions

Reaction Type Reagents Solvent Catalyst
Electrophilic substitutionNucleophiles (e.g., amines)Dichloromethane/AcetonitrileNone
CyclizationHydrazine hydrateEthanolK₂CO₃, DBU

Cyclization and Ring Formation

The compound’s synthesis often involves aza-Michael cyclization or hydrazine-mediated cyclization :

  • Aza-Michael Cyclization : Pyrrole precursors react with 1,3-CCC-biselectrophiles (e.g., α,β-unsaturated carbonyls) to form fused rings .

  • Hydrazine Cyclization : Reaction with hydrazine hydrate leads to heterocyclization, forming the tetrahydropyrrolopyrazine core .

Mechanistic Insight :
The mechanism involves nucleophilic attack by amino groups or sp² carbons on electrophilic carbonyls, followed by dehydration to form six-membered rings .

Reactivity Profile

Property Details
Stability Stable under standard lab conditions; sensitive to strong oxidizing agents
Solubility Depends on substitution patterns; often soluble in polar aprotic solvents
Biological Targeting Multiple nitrogen atoms enable hydrogen bonding and metal coordination in enzymes/receptors

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydropyrrolo[1,2-a]pyrazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with this core structure can inhibit the growth of human cancer cell lines such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) with varying degrees of potency.

Key Findings:

  • Cytotoxicity: In vitro tests revealed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents like etoposide. For example, one derivative showed an IC50 of 12.5 µM against Panc-1 cells, indicating superior efficacy compared to etoposide .
  • Mechanism of Action: The mechanism behind the anticancer properties is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported that derivatives of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit moderate to good activity against a range of bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values ranging from 4 to 20 µmol L–1 against various bacteria, outperforming standard antibiotics like cefotaxime .
  • Structure Activity Relationship: The presence of electron-withdrawing groups in the molecular structure enhances antimicrobial efficacy .

Synthetic Methodologies

The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step reactions starting from simpler precursors. The methodologies often include cyclization reactions facilitated by hydrazine or other nitrogen sources.

Synthesis Overview:

  • Starting Materials: Commonly used starting materials include substituted pyrroles and pyrazines.
  • Cyclization Conditions: The cyclization is usually performed under mild conditions to yield the desired tetrahydropyrrolo structure efficiently .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydropyrrolo derivatives. Variations in substituents on the aromatic ring significantly influence both anticancer and antimicrobial activities.

Key Observations:

  • Substituent Effects: Electron-withdrawing groups tend to enhance activity against cancer cells while specific substitutions can improve antimicrobial efficacy .
  • Core Structure Importance: The fused bicyclic arrangement plays a pivotal role in determining the pharmacological properties of these compounds .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrrolo[1,2-a]pyrazine derivatives:

  • Compounds were synthesized and tested against three human cancer cell lines.
  • Results indicated that modifications at specific positions on the phenyl ring led to enhanced antiproliferative effects.
CompoundCell LineIC50 (µM)
Compound APanc-112.5
Compound BPC317.7
Compound CMDA-MB-23113.1

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized derivatives:

  • The compounds were tested against common bacterial strains.
CompoundBacterial StrainMIC (µmol L–1)
Compound DS. aureus6
Compound EE. coli12
Compound FP. aeruginosa10

Mechanism of Action

The exact mechanism of action of 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the observed biological activities. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

6-Chloro-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
  • Molecular Formula : C₈H₁₁ClN₂
  • Substituents : Chlorine at position 6, methyl at position 1.
  • The methyl group’s position (1 vs. 3) alters ring conformation and steric interactions .
(R)-(-)-AS-3201 (Aldose Reductase Inhibitor)
  • Structure : 2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone.
  • Activity : IC₅₀ = 1.5 × 10⁻⁸ M against porcine aldose reductase; ED₅₀ = 0.18 mg/kg/day in diabetic rats.
  • Key Feature : The spirosuccinimide fused ring enhances binding affinity, while the 4-bromo-2-fluorobenzyl group contributes to potency .
7-Benzyl-7-methoxycarbonyl-3,6-dioxoperhydropyrrolo[1,2-a]pyrazine
  • Structure : Contains a benzyl group and methoxycarbonyl substituent.
  • Synthesis : Derived via NaOMe/THF-mediated alkylation, highlighting the scaffold’s adaptability to diverse functionalizations .

Key Observations :

  • Methyl Group Position : The 3-methyl group in the target compound may optimize steric effects for target binding compared to 1-methyl derivatives .
  • Fused Ring Systems : Benzoimidazole hybrids exhibit optical properties but lack significant bioactivity, illustrating how fused aromatic systems redirect applications .

Biological Activity

6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

  • Molecular Formula: C7H9BrN2
  • Molar Mass: 201.06 g/mol
  • Density: 1.73 g/cm³ (predicted)
  • Boiling Point: 304.0 °C (predicted)
  • pKa: 7.99 (predicted) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazine derivatives, including 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
CompoundCell LineIC50 Value (µM)Mechanism of Action
6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazineMCF-7TBDInduces apoptosis via caspase activation
Other Pyrazine DerivativesA5490.83 ± 0.07c-Met kinase inhibition
Other Pyrazine DerivativesHeLa0.15 ± 0.08Cell cycle arrest and apoptosis induction

The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways associated with cancer cell survival and proliferation .

Neuroprotective Effects

In addition to its anticancer properties, pyrazine derivatives have shown promise in neuroprotection. Research indicates that certain derivatives can inhibit cholinesterases, which are implicated in neurodegenerative diseases such as Alzheimer's.

  • Cholinesterase Inhibition:
CompoundAChE IC50 (µM)BChE IC50 (µM)
Selected Pyrazines0.466 ± 0.1211.89 ± 0.05

These findings suggest that compounds like 6-Bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be developed into therapeutic agents for Alzheimer's disease by targeting cholinergic deficits .

Study on Antiviral Activity

A related pyrazine derivative (T-1106) was studied for its antiviral properties against yellow fever virus (YFV). The study demonstrated that administration of T-1106 significantly improved survival rates in infected hamsters when treatment began up to four days post-infection.

This highlights the potential for similar compounds to exhibit antiviral activity through mechanisms that warrant further investigation .

Q & A

Q. Q1. What are the recommended synthetic routes for 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrolopyrazine derivatives often involves cyclization or halogenation strategies. For brominated analogs, direct bromination of the parent heterocycle using reagents like NBS (N-bromosuccinimide) under radical conditions (e.g., AIBN-initiated) is common . Alternatively, multi-step routes may involve constructing the pyrrolopyrazine core followed by regioselective bromination. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like over-bromination.
  • Catalysts : Lewis acids (e.g., FeCl₃) can direct bromination to the desired position .

Example Reaction Conditions Table:

MethodReagentsYield (%)Purity (%)Reference
Direct brominationNBS, AIBN, CCl₄6595
Multi-step synthesisPd-catalyzed coupling4298

Q. Q2. How can researchers validate the structural identity of 6-bromo-3-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine using spectroscopic techniques?

Methodological Answer: A combination of ¹H/¹³C NMR, HRMS, and X-ray crystallography is critical:

  • NMR :
    • The methyl group at position 3 appears as a singlet (~δ 1.2–1.5 ppm).
    • Bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., H-6 at δ 7.8–8.2 ppm) .
  • HRMS : Expected molecular ion [M+H]⁺ for C₈H₁₀BrN₂: 229.9974 (theoretical). Deviations >5 ppm suggest impurities .
  • X-ray : Confirms spatial arrangement, as seen in structurally related imidazo[1,2-a]pyrazines .

Data Discrepancy Note:
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents. Always compare with analogs (e.g., 6-bromo-8-methylimidazo[1,2-a]pyrazine ).

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to address low regioselectivity during bromination of the pyrrolopyrazine core?

Methodological Answer: Regioselectivity challenges stem from competing electrophilic attack at positions 6 vs. 7. Strategies include:

  • Directed metalation : Use directing groups (e.g., sulfonyl) to block undesired sites .
  • Computational modeling : DFT calculations predict bromine’s preference for electron-rich positions .
  • Microwave-assisted synthesis : Enhances kinetic control, favoring the 6-bromo product .

Case Study:
In a related compound, 2-bromo-6-(2,2,2-trifluoroethoxy)pyrazine, microwave irradiation at 100°C improved regioselectivity from 3:1 to 9:1 (6-Br:8-Br) .

Q. Q4. What are the implications of conflicting biological activity data for 6-bromo-3-methyl derivatives in kinase inhibition assays?

Methodological Answer: Discrepancies may arise from:

  • Compound stability : Bromine’s lability under assay conditions (e.g., DMSO stock oxidation) .
  • Off-target effects : Screen against related kinases (e.g., JAK2 vs. FLT3) using isoform-specific inhibitors .
  • Crystallographic validation : Co-crystal structures (e.g., with ATP-binding pockets) clarify binding modes .

Mitigation Strategy Table:

IssueSolutionReference
Degradation in DMSOUse fresh stocks; avoid >1 mM
Off-target inhibitionSPR-based binding affinity assays

Q. Q5. How can researchers resolve contradictions in reported mass spectrometry fragmentation patterns?

Methodological Answer: Variability in MS/MS spectra (e.g., loss of Br vs. methyl groups) depends on ionization techniques:

  • ESI-MS : Soft ionization preserves the molecular ion; observe [M+H-Br]⁺ as a major fragment.
  • EI-MS : Harsher conditions yield complex fragmentation (e.g., ring-opening ions) .
  • Cross-validation : Compare with NIST library entries for pyrrolopyrazines .

Example Fragment Table (EI-MS):

m/zFragment IonLikely Structure
150[C₆H₈N₂]⁺De-brominated core
121[C₅H₅N₂]⁺Ring-opened fragment

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